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molecular formula C11H15N3S B8437683 N1-(4-methylbenzo[d]isothiazol-3-yl)propane-1,3-diamine

N1-(4-methylbenzo[d]isothiazol-3-yl)propane-1,3-diamine

Cat. No. B8437683
M. Wt: 221.32 g/mol
InChI Key: FUPBZNVXRGMSJD-UHFFFAOYSA-N
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Patent
US07776847B2

Procedure details

3-Bromo-4-methylbenzo[d]isothiazole (2.70 g, 11.84 mmol), and 1,3-diaminopropane (10.0 g, 135 mmol) in methanol (15 ml) was heated at 64° C. for 1.5 h. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The crude reaction mixture was diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic solution was dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. Lyophilization of the crude sample in acetonitrile/water yielded N1-(4-methylbenzo[d]isothiazol-3-yl)propane-1,3-diamine sample. 1H NMR (300 MHz, DMSO-d6): 7.70 (d, 1H), 7.30 (t, 1H), 7.15 (dd, 1H), 6.58 (t, 1H), 3.47 (t, 2H), 2.96 (t, 2H), 2.73 (s, 3H), 1.92 (t, 2H), 1.56 ppm (m, 2H). MW=221 confirmed by LC-MS, tr=2.30 min (Method E) MH+=222.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:6]2[C:7]([CH3:11])=[CH:8][CH:9]=[CH:10][C:5]=2[S:4][N:3]=1.[NH2:12][CH2:13][CH2:14][CH2:15][NH2:16]>CO.C(OCC)(=O)C>[CH3:11][C:7]1[C:6]2[C:2]([NH:12][CH2:13][CH2:14][CH2:15][NH2:16])=[N:3][S:4][C:5]=2[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
BrC1=NSC2=C1C(=CC=C2)C
Name
Quantity
10 g
Type
reactant
Smiles
NCCCN
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
WASH
Type
WASH
Details
washed successively with saturated aqueous sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC2=C1C(=NS2)NCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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